1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate
Overview
Description
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate is a useful research compound. Its molecular formula is C12H11FN2O3 and its molecular weight is 250.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Compounds with similar structures, such as oxadiazoles, have been reported to exhibit a broad range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor antioxidant properties. These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Similar compounds, such as oxadiazoles, have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins such as tyrosine kinases and cathepsin K inhibitors suggests its role in modulating signaling pathways and cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes essential for cancer cell survival . It also affects gene expression by modulating transcription factors and signaling pathways, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes and prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is essential for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7(17-8(2)16)12-14-11(15-18-12)9-4-3-5-10(13)6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZQKMEQNIKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.